molecular formula C23H28N6O4 B1674156 Freselestat CAS No. 208848-19-5

Freselestat

Cat. No.: B1674156
CAS No.: 208848-19-5
M. Wt: 452.5 g/mol
InChI Key: YSIHYROEMJSOAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Freselestat, also known as ONO-6818, primarily targets neutrophil elastase . Neutrophil elastase is a serine protease that plays a crucial role in the immune response, particularly in the defense against bacteria . It is produced by neutrophils, a type of white blood cell, and is involved in the degradation of extracellular proteins during inflammation .

Mode of Action

This compound acts as an inhibitor of neutrophil elastase . It binds to the active site of the enzyme, preventing it from interacting with its substrates . This inhibition reduces the activity of neutrophil elastase, leading to a decrease in the production of interleukin 8 and the formation of the complement membrane attack complex . As a result, neutrophil elastase levels are reduced during stimulated extracorporeal circulation .

Biochemical Pathways

Neutrophil elastase is known to degrade extracellular proteins, contributing to tissue damage during inflammation . By inhibiting this enzyme, this compound may help to reduce inflammation and tissue damage.

Pharmacokinetics

It is known that this compound is orally active, indicating that it can be absorbed through the gastrointestinal tract .

Result of Action

By inhibiting neutrophil elastase, this compound reduces the production of interleukin 8 and the formation of the complement membrane attack complex . This leads to a reduction in neutrophil elastase levels during stimulated extracorporeal circulation . The overall effect of this action is a potential reduction in inflammation and tissue damage, which could be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) .

Biochemical Analysis

Biochemical Properties

Freselestat is a potent inhibitor of neutrophil elastase, with a Ki value of 12.2 nM . Neutrophil elastase is a serine protease that degrades a variety of proteins, contributing to tissue damage and inflammation in diseases such as COPD . By inhibiting this enzyme, this compound can potentially reduce inflammation and tissue damage .

Cellular Effects

This compound has been shown to reduce the production of interleukin 8 and the formation of the complement membrane attack complex . These effects can reduce inflammation and tissue damage in diseases such as COPD . In cell line experiments, this compound prevented elastase-induced changes in cell morphology and cytotoxicity .

Molecular Mechanism

This compound exerts its effects by inhibiting the activity of neutrophil elastase . This inhibition reduces the production of interleukin 8 and the formation of the complement membrane attack complex . Consequently, neutrophil elastase levels are reduced during stimulated extracorporeal circulation .

Temporal Effects in Laboratory Settings

Its effects on neutrophil elastase activity and inflammation suggest that it could have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce lung damage induced by human neutrophil elastase . This effect was dose-dependent, with higher doses of this compound resulting in greater reductions in lung damage .

Metabolic Pathways

As an inhibitor of neutrophil elastase, it likely interacts with the metabolic pathways involving this enzyme .

Transport and Distribution

As a small molecule, it is likely to be able to diffuse across cell membranes and distribute throughout tissues .

Subcellular Localization

As an inhibitor of neutrophil elastase, it is likely to localize to the sites of this enzyme’s activity .

Chemical Reactions Analysis

Types of Reactions

Freselestat undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced to form different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome and the nature of the reaction .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Freselestat is similar to other neutrophil elastase inhibitors, such as sivelestat and AZD9668. this compound has been shown to have a higher binding affinity for neutrophil elastase and a faster association and dissociation rate compared to these compounds . This makes this compound a more potent and effective inhibitor of neutrophil elastase.

List of Similar Compounds

Properties

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHYROEMJSOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943150
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208848-19-5
Record name Freselestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208848195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRESELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW4RL23VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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